

An In-depth Technical Guide to the Physicochemical Properties of Ethylenediurea

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Compound of Interest

Compound Name: *Ethylenediurea*

Cat. No.: *B156026*

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Abstract

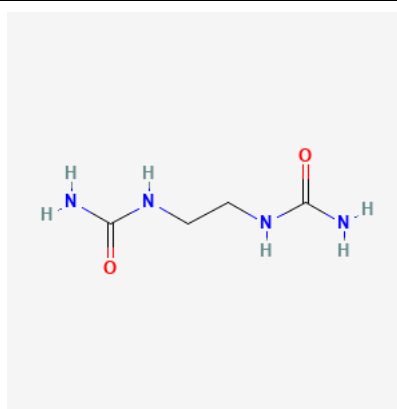
Ethylenediurea (EDU), a synthetic organic compound, has garnered significant interest for its diverse biological activities, notably as a potent antiozonant in plants and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethylenediurea**. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental methodologies, based on internationally recognized guidelines, are provided for the determination of key properties. Furthermore, this guide includes visualizations of relevant biological signaling pathways—the cytokinin pathway in plants and the A2A adenosine receptor pathway—to contextualize the compound's mechanism of action.

Chemical Identity and Structure

Ethylenediurea, also known as N,N''-(Ethane-1,2-diyl)diurea, is a di-substituted urea derivative. Its chemical structure consists of two urea molecules linked by an ethylene bridge.

Identifier	Value
IUPAC Name	N,N''-(Ethane-1,2-diyl)diurea[1]
Synonyms	1,1'-(1,2-Ethanediy)diurea, Ethanediurea, 1,1'-Ethylenebisurea[1]
CAS Number	1852-14-8[1]
Molecular Formula	C ₄ H ₁₀ N ₄ O ₂ [1]
Molecular Weight	146.15 g/mol [2]

Chemical Structure



Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of **Ethylenediurea**. It is important to note that while some values are experimentally determined, others are estimations based on computational models.

Property	Value	Source
Melting Point	192-193 °C	[3][4]
Boiling Point (estimate)	265.75 °C	[3][4]
Density (estimate)	1.3494 g/cm ³	[3][4]
pKa (predicted)	13.56 ± 0.46	[5]
XLogP (predicted)	-2.3	[2]
Refractive Index (estimate)	1.8500	[3]

Solubility

Qualitative assessments indicate that **Ethylenediurea** is soluble in water and many organic solvents. However, specific quantitative solubility data in common solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) is not readily available in the public domain. Urea, a related compound, is highly soluble in water (108 g/100 mL at 20 °C) and has lower solubility in ethanol, which decreases with the addition of ethanol to water.[5][6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8][9]

Experimental Protocols

Standardized methods for determining the physicochemical properties of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. It is a key indicator of purity.

Methodology: One of the most common methods is the capillary tube method.

- **Sample Preparation:** A small amount of the finely powdered, dry substance is packed into a capillary tube sealed at one end.

- **Apparatus:** The capillary tube is placed in a heating apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer or other temperature-measuring device.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Water Solubility Determination (OECD 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology: The flask method is suitable for substances with a solubility of 10 mg/L or higher.

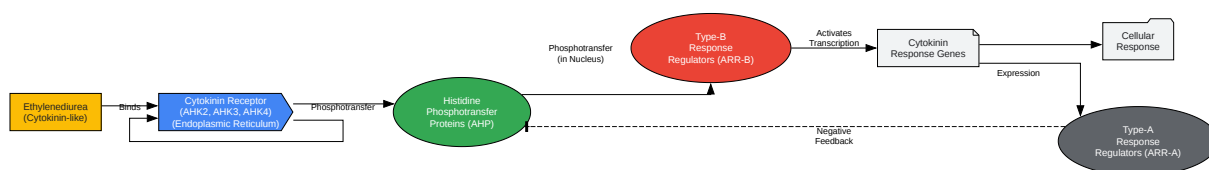
- **Equilibration:** An excess amount of the solid substance is added to a flask containing purified water. The flask is then agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- **Concentration Analysis:** The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- **Calculation:** The solubility is expressed in grams per liter (g/L) or grams per 100 mL (g/100 mL).

Biological Activity and Signaling Pathways

Ethylenediurea exhibits cytokinin-like activity in plants and its derivatives are being investigated for their potential to modulate the A2A adenosine receptor, suggesting its involvement in distinct signaling pathways.

Cytokinin Signaling Pathway in Plants

As a cytokinin-like compound, **Ethylenediurea** is thought to interact with the cytokinin signaling pathway, which regulates numerous aspects of plant growth and development. The canonical pathway involves a multi-step phosphorelay system.^[10] Phenylurea-type cytokinins, like thidiazuron (TDZ), have been shown to bind to cytokinin receptors such as AHK3 and AHK4.^{[11][12]}

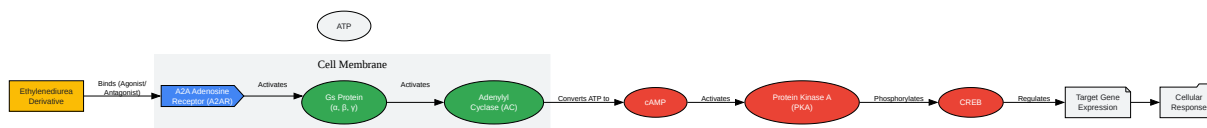


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Figure 1. Proposed interaction of **Ethylenediurea** with the plant cytokinin signaling pathway.

A2A Adenosine Receptor Signaling Pathway

Derivatives of **Ethylenediurea** are being explored for their activity at the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR). The A2AR is coupled to the Gs alpha subunit (G α s) of the heterotrimeric G protein. Activation of this pathway typically leads to an increase in intracellular cyclic AMP (cAMP) levels.



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Figure 2. Potential modulation of the A2A adenosine receptor signaling pathway by **Ethylenediurea** derivatives.

Conclusion

This technical guide has consolidated the available physicochemical data for **Ethylenediurea**, highlighting its key properties for researchers in drug development and plant sciences. While core parameters like melting point are well-defined, further experimental investigation is required to determine quantitative solubility in various solvents. The elucidation of its precise interactions with the cytokinin and A2A adenosine receptor signaling pathways will be crucial for understanding its biological activity and for the rational design of new derivatives with enhanced therapeutic or agricultural applications.

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